molecular formula C13H15BrClNO B13781605 Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)-

Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)-

Cat. No.: B13781605
M. Wt: 316.62 g/mol
InChI Key: ICNZMIUTUCKMQO-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- is a chemical compound with the molecular formula C13H15BrClNO and a molecular weight of 316.6213 It is known for its unique chemical structure, which includes a cyclohexane ring attached to a carboxamide group and a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- typically involves the reaction of cyclohexanecarboxylic acid with 5-bromo-2-chloroaniline in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxamide, n-(5-bromo-2-fluorophenyl)
  • Cyclohexanecarboxamide, n-(5-bromo-2-iodophenyl)
  • Cyclohexanecarboxamide, n-(5-bromo-2-methylphenyl)

Uniqueness

Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H15BrClNO

Molecular Weight

316.62 g/mol

IUPAC Name

N-(5-bromo-2-chlorophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C13H15BrClNO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17)

InChI Key

ICNZMIUTUCKMQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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